molecular formula C14H18FNO2 B2552702 Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 2248257-34-1

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B2552702
CAS RN: 2248257-34-1
M. Wt: 251.301
InChI Key: QYHHTZIXWHFMQX-UHFFFAOYSA-N
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Description

Tert-butyl tetrahydroisoquinoline carboxylates are a class of organic compounds . They are typically solid at room temperature . The exact properties can vary depending on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a tetrahydroisoquinoline core with a tert-butyl group and a carboxylate group . The exact structure can vary depending on the specific substituents on the tetrahydroisoquinoline ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific structure of the compound and the reaction conditions . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions.


Physical And Chemical Properties Analysis

These compounds typically have a molecular weight in the range of 200-300 g/mol . They are usually solid at room temperature and are stored in a refrigerator . The exact physical and chemical properties can vary depending on the specific structure of the compound .

Safety and Hazards

These compounds are typically labeled with the GHS07 pictogram and have the signal word "Warning" . They may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-6,12,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHHTZIXWHFMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(CN1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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